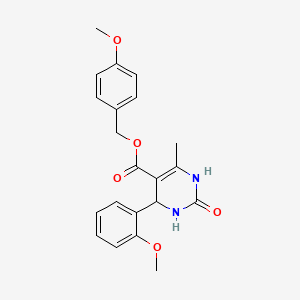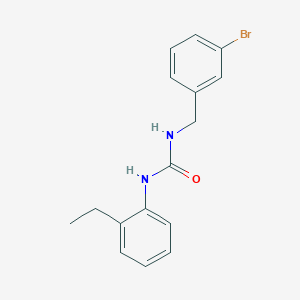![molecular formula C20H24N4O5S B5066457 ETHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE](/img/structure/B5066457.png)
ETHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring, a nitrophenyl group, and a piperazine moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction using 4-methylpiperazine and an appropriate leaving group on the thiophene ring.
Formation of the Carboxylate Ester: The carboxylate ester can be formed by esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups on the thiophene ring.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Oxidation of Thiophene Ring: Introduction of hydroxyl or carbonyl groups.
Substitution on Piperazine Moiety: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
ETHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used as a probe to study the interactions of thiophene derivatives with biological targets.
Pharmaceutical Development: It is investigated for its potential use in the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
ETHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives and piperazine-containing compounds. Similar compounds include:
Thiophene-2-carboxylate Derivatives: These compounds share the thiophene ring and carboxylate ester functional groups.
Piperazine Derivatives: Compounds such as 1-(4-methylpiperazin-1-yl)ethan-1-amine share the piperazine moiety.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, such as 4-nitrophenylacetic acid.
The uniqueness of this compound lies in its combination of these functional groups, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4-(4-nitrophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-3-29-20(26)18-16(14-4-6-15(7-5-14)24(27)28)13-30-19(18)21-17(25)12-23-10-8-22(2)9-11-23/h4-7,13H,3,8-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMYLSDEKGWOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
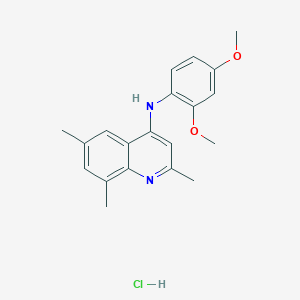
![(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)METHYL CYANIDE](/img/structure/B5066401.png)
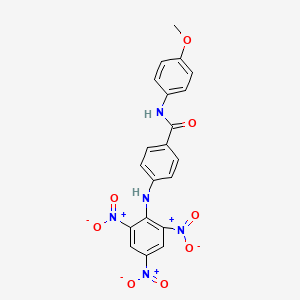
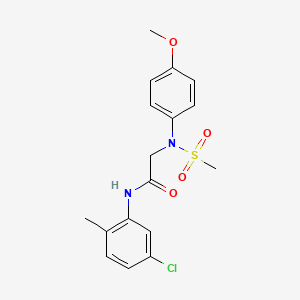
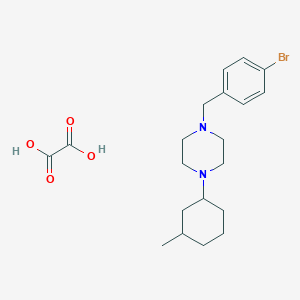
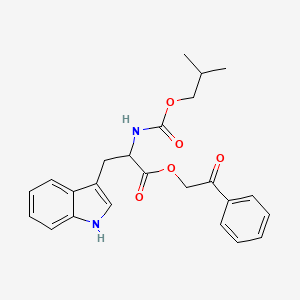
![6-(2-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate](/img/structure/B5066449.png)
![2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B5066455.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B5066465.png)
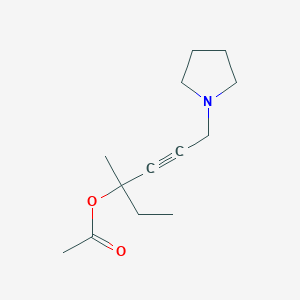
![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
